Cas no 215869-76-4 (6-(propan-2-yloxy)pyridin-2-ylmethanol)

6-(propan-2-yloxy)pyridin-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (6-isopropoxypyridin-2-yl)methanol
- [6-(propan-2-yloxy)pyridin-2-yl]methanol
- 6-(propan-2-yloxy)pyridin-2-ylmethanol
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- MDL: MFCD16697976
- Inchi: 1S/C9H13NO2/c1-7(2)12-9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3
- InChI Key: QAGAKYXJMLADGU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(CO)N=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 128
- Topological Polar Surface Area: 42.4
6-(propan-2-yloxy)pyridin-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1257052-0.25g |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 0.25g |
$1328.0 | 2023-06-08 | ||
Enamine | EN300-1257052-1000mg |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1257052-1.0g |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 1g |
$1442.0 | 2023-06-08 | ||
eNovation Chemicals LLC | D571645-500mg |
(6-isopropoxypyridin-2-yl)methanol |
215869-76-4 | 95% | 500mg |
$685 | 2025-02-20 | |
eNovation Chemicals LLC | D571645-1g |
(6-isopropoxypyridin-2-yl)methanol |
215869-76-4 | 95% | 1g |
$995 | 2025-02-28 | |
eNovation Chemicals LLC | D571645-500mg |
(6-isopropoxypyridin-2-yl)methanol |
215869-76-4 | 95% | 500mg |
$685 | 2024-08-03 | |
Enamine | EN300-1257052-250mg |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 250mg |
$513.0 | 2023-10-02 | ||
Enamine | EN300-1257052-5.0g |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1257052-10.0g |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 10g |
$6205.0 | 2023-06-08 | ||
Enamine | EN300-1257052-0.1g |
[6-(propan-2-yloxy)pyridin-2-yl]methanol |
215869-76-4 | 0.1g |
$1269.0 | 2023-06-08 |
6-(propan-2-yloxy)pyridin-2-ylmethanol Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 6-(propan-2-yloxy)pyridin-2-ylmethanol
Comprehensive Overview of 6-(propan-2-yloxy)pyridin-2-ylmethanol (CAS No. 215869-76-4): Properties, Applications, and Industry Insights
6-(propan-2-yloxy)pyridin-2-ylmethanol (CAS No. 215869-76-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative, characterized by its propan-2-yloxy substituent and methanol functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C9H13NO2 and moderate polarity make it particularly valuable for designing bioactive molecules with improved solubility profiles.
Recent studies highlight the compound's role in developing next-generation crop protection agents, aligning with the global demand for sustainable agriculture solutions. Researchers are investigating its potential as a scaffold for eco-friendly pesticides, especially given the growing restrictions on traditional organophosphates. The pyridine core demonstrates remarkable stability under various environmental conditions, while the isopropoxy group contributes to enhanced lipophilicity – a critical factor in membrane permeability for agricultural applications.
In pharmaceutical contexts, 6-(propan-2-yloxy)pyridin-2-ylmethanol has emerged as a building block for small molecule drug discovery. Its structural flexibility allows for diverse modifications at both the methanol position and pyridine ring, making it valuable for creating libraries of potential kinase inhibitors. The compound's balanced hydrophilicity-lipophilicity profile addresses a key challenge in modern drug development – achieving optimal bioavailability while maintaining target specificity.
The synthesis of CAS 215869-76-4 typically involves multi-step organic transformations, with recent literature emphasizing atom-economical approaches to improve sustainability. Green chemistry principles have been successfully applied to its production, including catalytic methods that reduce heavy metal waste – a response to increasing environmental regulations in chemical manufacturing. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), meeting stringent quality standards for research applications.
Market analysts note growing interest in 6-(propan-2-yloxy)pyridin-2-ylmethanol from specialty chemical suppliers, driven by its expanding role in bioconjugation chemistry. The hydroxymethyl group presents opportunities for creating cleavable linkers in antibody-drug conjugates (ADCs), a rapidly advancing field in oncology therapeutics. This application capitalizes on the compound's stability during conjugation while allowing controlled release of payloads under specific biological conditions.
From a regulatory perspective, 215869-76-4 currently falls outside major chemical control lists, though proper handling protocols are recommended due to its potential irritant properties. Safety data sheets indicate it requires standard laboratory precautions, with particular attention to avoiding prolonged skin contact. The compound's environmental fate has been studied through OECD guideline tests, showing favorable biodegradation profiles compared to many persistent organic pollutants.
Emerging applications in material science are exploring the compound's utility as a monomer for functional polymers. The pyridine nitrogen offers coordination sites for metal ions, while the alcoholic moiety enables polymerization or cross-linking reactions. These properties are being investigated for creating advanced materials with applications ranging from conductive polymers to molecularly imprinted polymers for sensor technologies.
As research continues, 6-(propan-2-yloxy)pyridin-2-ylmethanol demonstrates significant potential across multiple disciplines. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties positions it as a valuable tool for addressing contemporary challenges in medicinal chemistry, agrochemical development, and functional materials. The scientific community anticipates broader adoption of this compound as its applications continue to diversify in response to evolving technological needs.
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